Dhodh-IN-24 is classified as a small molecule inhibitor. It is derived from modifications of known DHODH inhibitors, such as brequinar, which has been extensively studied for its anticancer properties. The compound's design incorporates structural features that enhance its binding affinity and selectivity towards the DHODH enzyme.
The synthesis of Dhodh-IN-24 involves several key steps, typically starting from commercially available precursors. The synthetic pathway may include the following methodologies:
Dhodh-IN-24's molecular structure features a complex arrangement that includes:
The compound's molecular formula can be represented as , where , , and denote specific counts of carbon, hydrogen, and nitrogen atoms respectively. Detailed crystallographic studies would provide insights into its three-dimensional conformation.
Dhodh-IN-24 primarily engages in competitive inhibition of DHODH. The key reactions involved include:
Experimental assays have demonstrated that Dhodh-IN-24 exhibits a low IC50 value, indicating potent inhibitory activity against DHODH.
The mechanism by which Dhodh-IN-24 exerts its effects can be summarized as follows:
Data from in vitro studies show significant reductions in cell proliferation upon treatment with Dhodh-IN-24.
Dhodh-IN-24 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic efficacy.
Dhodh-IN-24 has potential applications in various fields:
Dihydroorotate dehydrogenase (DHODH) is a flavin mononucleotide (FMN)-dependent enzyme embedded in the inner mitochondrial membrane (IMM). It exists in two primary classes: Class 1 (cytosolic, uses fumarate/NAD⁺) and Class 2 (membrane-bound, uses ubiquinone/CoQ). Human DHODH belongs to Class 2 and features a bipartite N-terminal sequence comprising a mitochondrial targeting sequence (MTS) and a transmembrane domain (TMD), anchoring it to the IMM. Structurally, it consists of:
Functionally, DHODH links mitochondrial bioenergetics to cellular proliferation. It physically associates with respiratory complexes II and III to transfer electrons to the ubiquinone pool, influencing reactive oxygen species (ROS) production, membrane potential (ΔΨm), and apoptosis [2] [8].
Table 1: Structural Domains of Human DHODH
Domain | Function | Location |
---|---|---|
α/β-Barrel | Catalytic site for DHO oxidation | C-terminal region |
α-Helical | Forms substrate access tunnel | N-terminal region |
Bipartite Sequence | Mitochondrial targeting & membrane anchor | N-terminus (uncleaved signal) |
DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate, coupled to the reduction of ubiquinone (CoQ) to ubiquinol (CoQH2). This reaction is critical because:
Depletion of DHODH disrupts ETC function, reduces ΔΨm, increases ROS, and arrests cell growth—often at G2/M phase—due to combined nucleotide depletion and bioenergetic stress [8].
DHODH inhibition offers therapeutic leverage in multiple diseases:
Dhodh-IN-24 (CID: 9553625) is a synthetic small-molecule inhibitor with the empirical formula C26H26N4. It belongs to the non-redox type of DHODH inhibitors, which compete with ubiquinone for binding in the hydrophobic tunnel adjacent to the FMN cofactor. Key characteristics include:
Table 2: Classification of Select DHODH Inhibitors
Inhibitor Class | Representatives | Binding Site | Clinical Status |
---|---|---|---|
Quinoline carboxylates | Brequinar | Ubiquinone tunnel | Phase II (AML/Solid Tumors) |
Isoxazole derivatives | Leflunomide, Teriflunomide | Ubiquinone tunnel | FDA-approved (RA/MS) |
Diarylethine scaffolds | Dhodh-IN-24 | Ubiquinone tunnel | Preclinical |
Alkyne-based derivatives | ASLAN-003, IMU-838 | Ubiquinone tunnel | Phase II/III (AML/COVID-19) |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: